molecular formula C25H18N2O2 B12445637 6-(4-Methylphenyl)benzo[a]phenazin-5-yl acetate

6-(4-Methylphenyl)benzo[a]phenazin-5-yl acetate

Cat. No.: B12445637
M. Wt: 378.4 g/mol
InChI Key: VXHFUDZOGKUMSN-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)benzo[a]phenazin-5-yl acetate is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The structure of this compound consists of a benzo[a]phenazine core with a 4-methylphenyl group and an acetate ester functional group.

Preparation Methods

The synthesis of 6-(4-Methylphenyl)benzo[a]phenazin-5-yl acetate typically involves multicomponent reactions. One common method is the condensation of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzene to form benzo[a]phenazin-5-ol, followed by nucleophilic addition to an aldehyde to afford the ortho-quinone methide intermediate . This intermediate can then be acetylated to produce the final compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

6-(4-Methylphenyl)benzo[a]phenazin-5-yl acetate undergoes various chemical reactions, including:

Scientific Research Applications

6-(4-Methylphenyl)benzo[a]phenazin-5-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)benzo[a]phenazin-5-yl acetate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures. These actions contribute to its antimicrobial and antitumor effects .

Comparison with Similar Compounds

Similar compounds to 6-(4-Methylphenyl)benzo[a]phenazin-5-yl acetate include:

    Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity.

    Clofazimine: An antituberculosis agent with a phenazine core.

Properties

Molecular Formula

C25H18N2O2

Molecular Weight

378.4 g/mol

IUPAC Name

[6-(4-methylphenyl)benzo[a]phenazin-5-yl] acetate

InChI

InChI=1S/C25H18N2O2/c1-15-11-13-17(14-12-15)22-24-23(26-20-9-5-6-10-21(20)27-24)18-7-3-4-8-19(18)25(22)29-16(2)28/h3-14H,1-2H3

InChI Key

VXHFUDZOGKUMSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)OC(=O)C

Origin of Product

United States

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